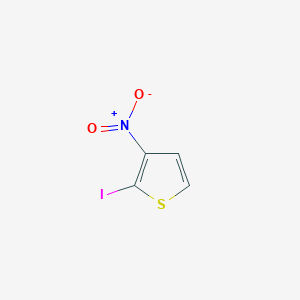

2-Iodo-3-nitrothiophene

Description

Structure

3D Structure

Properties

CAS No. |

57800-78-9 |

|---|---|

Molecular Formula |

C4H2INO2S |

Molecular Weight |

255.04 g/mol |

IUPAC Name |

2-iodo-3-nitrothiophene |

InChI |

InChI=1S/C4H2INO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H |

InChI Key |

OVJYBZSLYUCLIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 3 Nitrothiophene and Analogous Halonitrothiophenes

Direct Functionalization Strategies on Thiophene (B33073) Derivatives

Direct introduction of nitro and iodo groups onto a pre-existing thiophene core represents the most straightforward approach to 2-iodo-3-nitrothiophene and its isomers. However, the success of these methods is highly dependent on the directing effects of the substituents and the reaction conditions employed.

Nitration of Iodothiophene Precursors: Investigating Regioselectivity and Yields

The nitration of iodinated thiophenes is a common method for producing iodonitrothiophenes. The regiochemical outcome of this electrophilic substitution is governed by the position of the iodine atom on the thiophene ring. For instance, the nitration of 2-iodothiophene (B115884) primarily yields 2-iodo-5-nitrothiophene (B3055017) and this compound.

One established procedure for the synthesis of 2-iodo-5-nitrothiophene involves the nitration of 2-iodothiophene using acetyl nitrate (B79036), generated in situ from acetic anhydride (B1165640) and nitric acid. This reaction, when carefully controlled at low temperatures, can produce the desired product in good yields. nih.gov A study detailed the synthesis of the title compound, C4H2INO2S, through the nitration of iodothiophene with acetyl nitrate. nih.gov The process involves dissolving iodothiophene in acetic anhydride and adding acetyl nitrate dropwise while maintaining the temperature below 273 K. The mixture is then stirred and refrigerated, after which it is poured into crushed ice to precipitate the product. nih.gov

It has been noted that during the distillation of 2-iodothiophene, a small amount of 2-iodo-5-nitrothiophene can form, with the quantity increasing as the reaction temperature rises. orgsyn.org

Table 1: Regioselectivity in the Nitration of 2-Iodothiophene

| Nitrating Agent | Major Product(s) | Reference |

| Acetyl Nitrate | 2-Iodo-5-nitrothiophene | nih.gov |

| Nitric Acid | Mixture of isomers, including 2-iodo-5-nitrothiophene | orgsyn.org |

Directed Iodination of Nitrothiophene Scaffolds

An alternative to nitrating iodothiophenes is the direct iodination of a nitrothiophene precursor. This approach can be advantageous when the desired nitro-substituted thiophene is more readily available. The electron-withdrawing nature of the nitro group deactivates the thiophene ring towards electrophilic substitution, often requiring harsher reaction conditions or specific directing groups to achieve iodination.

For example, the synthesis of this compound can be envisioned through the iodination of 3-nitrothiophene (B186523). However, direct iodination of 3-nitrothiophene is challenging due to the deactivating effect of the nitro group. Often, indirect methods are employed, such as the Sandmeyer reaction on an appropriately substituted aminothiophene.

Synthesis via Functional Group Interconversions and Transformation

Functional group interconversions provide a versatile platform for the synthesis of halonitrothiophenes that may be difficult to access through direct functionalization. These methods often involve the transformation of more readily available starting materials.

Preparation of 2-Halogeno-3-nitrothiophene Analogues

The synthesis of analogues such as 2-bromo-3-nitrothiophene (B183354) is well-documented and provides insights into the preparation of the corresponding iodo-derivative. 2-Bromo-3-nitrothiophene can be synthesized through the direct nitration of 3-bromothiophene. rsc.org This reaction typically yields a mixture of 3-bromo-2-nitrothiophene (B186782) and 3-bromo-4-nitrothiophene. rsc.org

An improved one-step synthesis of 2-chloro- and 2-bromo-3-nitrothiophene has been developed. vu.lt This method starts with the corresponding 2-halothiophenes, which are subjected to chlorosulfonation followed by the addition of solid potassium nitrate to the reaction mixture, yielding the desired 2-halo-3-nitrothiophenes after desulfonation in high yields. vu.lt

Table 2: Synthesis of 2-Halo-3-nitrothiophenes

| Starting Material | Reagents | Product(s) | Reference |

| 3-Bromothiophene | Nitrating agent | 3-Bromo-2-nitrothiophene, 3-Bromo-4-nitrothiophene | rsc.org |

| 2-Chlorothiophene | 1. Chlorosulfonic acid, 2. KNO3 | 2-Chloro-3-nitrothiophene | vu.lt |

| 2-Bromothiophene | 1. Chlorosulfonic acid, 2. KNO3 | 2-Bromo-3-nitrothiophene | vu.lt |

Multi-Component and One-Pot Synthetic Procedures for Nitrothiophenes

Multi-component and one-pot reactions offer an efficient and atom-economical approach to constructing complex molecules like nitrothiophenes from simple precursors. These strategies often involve a cascade of reactions in a single reaction vessel, avoiding the need for isolation of intermediates.

Several one-pot procedures for the synthesis of nitrothiophenes have been reported. acs.orgamanote.com For instance, a one-pot synthesis of 3-nitrothiophene and 3-nitro-2-substituted thiophenes has been developed. acs.org Another one-pot procedure allows for the preparation of 2-aryl-5-nitrothiophenes from bromonitromethane (B42901) and 3-chloro-3-aryl-propenals in good yields with a simple workup. researchgate.net

Catalytic Approaches in the Synthesis of Halogenated Nitrothiophenes

Catalytic methods are increasingly being employed in the synthesis of halogenated nitrothiophenes to improve efficiency, selectivity, and sustainability. These approaches can involve transition metal catalysts or organocatalysts.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the synthesis of substituted thiophenes. researchgate.net While not directly a method for synthesizing this compound, these reactions are crucial for the further functionalization of such compounds. For example, 2-bromo-3-nitrothiophene can undergo a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to yield 2-phenyl-3-nitrothiophene. vu.lt

Furthermore, catalytic methods for the direct C-H functionalization of thiophenes are an emerging area of research. These methods could potentially offer a more direct route to halogenated nitrothiophenes, avoiding the need for pre-functionalized starting materials. For instance, light-promoted cobalt-catalyzed hydroaminocarbonylation of alkenes provides an atom-economical route to amides, showcasing the potential of catalysis in complex organic transformations. nih.gov While not directly applied to thiophene synthesis, such catalytic systems could be adapted for the synthesis of thiophene derivatives.

Metal-Exchanged Clay Catalysis for Selective Nitration of Thiophene

A significant advancement in the synthesis of nitrothiophenes is the use of metal-exchanged clay catalysts to achieve high selectivity, particularly for 2-nitrothiophene (B1581588). google.comepo.org This method represents an eco-friendly and efficient alternative to traditional nitration techniques. google.com The process involves the nitration of thiophene using nitric acid in the presence of a solid acid catalyst, specifically a metal ion-exchanged K10 montmorillonite (B579905) clay, in an organic solvent like dichloroethane. googleapis.com This approach notably avoids the use of acetic anhydride, which is required in conventional methods and is both expensive and hazardous. google.comepo.org

The catalysts are prepared by exchanging the native ions in montmorillonite clay with various metal ions, such as Fe³⁺, Al³⁺, La³⁺, Cu²⁺, and Zn²⁺. googleapis.com The Fe³⁺-exchanged variant has been shown to be particularly effective. googleapis.com The reaction is typically conducted at a temperature of 70-80°C for 5 to 6 hours, with a nitric acid to thiophene molar ratio between 1:1 and 2:1. googleapis.com This catalytic system demonstrates high selectivity for 2-nitrothiophene, with yields reaching up to 100%. googleapis.com The enhanced selectivity is attributed to the catalyst's pore dimensions and acidic properties, which preferentially direct the electrophilic nitronium ion (NO₂⁺) to substitute at the 2-position of the thiophene ring. google.com

Table 1: Comparison of Thiophene Nitration Methodologies

| Feature | Traditional Nitration | Metal-Exchanged Clay Catalysis |

|---|---|---|

| Reagents | Nitric acid, Acetic Anhydride, Acetic Acid. google.comepo.org | Nitric Acid, Organic Solvent (e.g., dichloroethane). googleapis.com |

| Catalyst | None (homogeneous acids). google.com | Solid Acid Catalyst (e.g., Fe³⁺-montmorillonite clay). googleapis.com |

| Selectivity | Low; produces an 85:15 mixture of 2- and 3-nitrothiophene. google.comgoogleapis.com | High; up to 100% selectivity for 2-nitrothiophene. googleapis.com |

| Key Drawbacks | Use of expensive and hazardous acetic anhydride; tedious isomer separation. google.comepo.org | Requires catalyst preparation. |

| Advantages | High overall yield of nitrothiophenes (approx. 85%). google.com | Environmentally friendly; avoids hazardous reagents; high selectivity eliminates difficult separations. google.com |

Challenges in Isomeric Control and Separation for Nitrothiophene Derivatives

A specific and complex protocol has been developed to isolate pure 2-nitrothiophene from this isomeric mixture. google.comepo.orggoogle.com This method relies on the differential reactivity of the two isomers. google.com The mixture is treated with chlorosulfonic acid at 40°C. google.comgoogle.com The 3-nitrothiophene isomer is more reactive and undergoes selective chlorosulfonation, while the 2-nitrothiophene reacts much more slowly. google.comepo.org The progress of the reaction can be monitored by Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC) until the 3-nitrothiophene is consumed. google.com Following the reaction, the mixture is poured into ice water, and the product is extracted with a solvent like chloroform. google.com After washing, drying, and solvent removal, the resulting residue is recrystallized to yield highly pure (99%) 2-nitrothiophene. google.com This multi-step, resource-intensive separation underscores the significant advantage of synthetic methods that offer direct, high-selectivity formation of the desired isomer. google.comgoogle.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Nitrothiophene |

| 3-Nitrothiophene |

| 2-Chloro-3-nitrothiophene |

| 2-Bromo-3-nitrothiophene |

| Thiophene |

| 5-Chloro-4-nitrothiophene-2-sulfonyl chloride |

| 5-Bromo-4-nitrothiophene-2-sulfonyl chloride |

| 2-Chlorothiophene |

| 2-Bromothiophene |

| Potassium Nitrate |

| 2-Acetyl-5-chlorothiophene |

| 5-Acetyl-2-chloro-3-nitrothiophene |

| Nitric Acid |

| Acetic Anhydride |

| Acetic Acid |

| Dichloroethane |

| Montmorillonite Clay |

| Chlorosulfonic Acid |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 2 Iodo 3 Nitrothiophene

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a powerful non-destructive technique that provides a unique "fingerprint" of a molecule by probing its vibrational modes.

Key expected vibrational modes for 2-Iodo-3-nitrothiophene would include:

NO₂ Vibrations: The nitro group typically exhibits two strong, characteristic stretching vibrations: an asymmetric stretch (νas) usually found in the 1560-1500 cm⁻¹ region and a symmetric stretch (νs) in the 1360-1300 cm⁻¹ region.

Thiophene (B33073) Ring Vibrations: The C-H stretching vibrations of the aromatic thiophene ring are expected above 3000 cm⁻¹. The C=C and C-C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibrations are usually weaker and found at lower wavenumbers.

C-I Vibration: The carbon-iodine stretching vibration is expected at the lower end of the typical infrared spectrum, generally in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom.

While a specific FTIR spectrum for this compound is not available, the following table presents typical vibrational frequencies for related functional groups and the thiophene ring to illustrate what would be anticipated.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| NO₂ Asymmetric Stretch | 1560 - 1500 | Strong |

| Thiophene Ring C=C Stretch | 1600 - 1450 | Medium |

| NO₂ Symmetric Stretch | 1360 - 1300 | Strong |

| In-plane C-H Bending | 1300 - 1000 | Medium |

| Out-of-plane C-H Bending | 900 - 675 | Strong |

| C-I Stretch | 600 - 500 | Medium to Weak |

This table is illustrative and based on general group frequencies.

To complement experimental FTIR data, theoretical calculations of vibrational frequencies are often performed using quantum chemical methods, such as Density Functional Theory (DFT). These calculations provide a predicted vibrational spectrum that can aid in the assignment of experimental peaks. The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their correlation with experimental data. A comparison between the scaled theoretical and experimental wavenumbers allows for a more confident and detailed assignment of the observed vibrational modes.

For this compound, a computational study would provide the wavenumbers and intensities of all fundamental vibrational modes, aiding in the interpretation of the experimental FTIR spectrum and confirming the molecular structure.

Electronic Spectroscopy for Conjugation and Excited States

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying conjugated systems. The absorption of UV-Vis radiation by a molecule like this compound results in the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the energy gap between the electronic states.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and potentially n → π* electronic transitions. The thiophene ring itself is an aromatic system, and the presence of the electron-withdrawing nitro group and the iodine atom will influence the electronic structure and thus the absorption spectrum. The nitro group, in particular, is a strong chromophore that can extend the conjugation and shift the absorption to longer wavelengths (a bathochromic or red shift).

The analysis of the UV-Vis spectrum involves identifying the λmax values and the corresponding molar absorptivities (ε). These parameters are sensitive to the molecular structure and the solvent used. For this compound, the main absorption bands would be attributed to π → π* transitions within the conjugated system of the nitro-substituted thiophene ring. The lone pairs of electrons on the sulfur and oxygen atoms could also be involved in n → π* transitions, which are typically weaker in intensity.

While specific UV-Vis data for this compound is not readily found, the following table provides an illustrative example of UV-Vis absorption data for a related compound, 2-iodo-5-nitrothiophene (B3055017), to demonstrate the type of information obtained.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

| 2-Iodo-5-nitrothiophene | Methanol | 315 | ~10,000 | π → π* |

This data is for an isomeric compound and serves for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the connectivity of atoms and their chemical environment. For this compound, ¹H and ¹³C NMR would be the primary techniques used.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the thiophene ring (at positions 4 and 5).

Chemical Shifts (δ): The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitro group and the iodine atom. The proton at position 5 is adjacent to the sulfur atom, while the proton at position 4 is adjacent to the carbon bearing the nitro group. The strong deshielding effect of the nitro group would likely cause the signal for the proton at position 4 to appear at a higher chemical shift (downfield) compared to the proton at position 5.

Coupling Constants (J): The two protons on the thiophene ring are adjacent to each other and are expected to show spin-spin coupling, resulting in a doublet for each signal. The magnitude of the coupling constant (³JHH) would be characteristic of coupling between protons on a thiophene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound would show four distinct signals for the four carbon atoms of the thiophene ring.

Chemical Shifts (δ): The chemical shifts will be affected by the attached substituents. The carbon atom bonded to the iodine (C2) will have its chemical shift influenced by the heavy atom effect of iodine, often resulting in a signal at a lower chemical shift (upfield). The carbon atom bonded to the nitro group (C3) is expected to be significantly deshielded and appear at a higher chemical shift (downfield). The chemical shifts of the other two carbons (C4 and C5) will also be influenced by their position relative to the substituents.

The following table provides hypothetical, yet expected, ¹H NMR data for this compound based on the known effects of the substituents on a thiophene ring.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.8 - 8.2 | Doublet | ~5-6 |

| H5 | 7.2 - 7.6 | Doublet | ~5-6 |

This table presents expected values for illustrative purposes.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₂INO₂S), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS). The molecular weight of the related isomer, 2-iodo-5-nitrothiophene, is 255.03 g/mol . nih.govnih.gov

The mass spectrum would exhibit a prominent molecular ion peak (M⁺). The fragmentation pattern would provide further structural information, likely showing characteristic losses of the nitro group (NO₂) and the iodine atom (I), as well as cleavage of the thiophene ring.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Analysis of the crystal structure of 2-iodo-5-nitrothiophene reveals that the molecule is nearly planar. nih.gov It is expected that this compound would also adopt an essentially planar conformation, with the thiophene ring forming a flat scaffold. The nitro group may be slightly tilted with respect to the plane of the thiophene ring. nih.gov The precise bond lengths and angles within the thiophene ring and to the iodo and nitro substituents would be determined, providing insight into the electronic effects of these groups on the ring's geometry.

Table 3: Representative Bond Lengths and Angles from a Thiophene Derivative

| Bond/Angle | Typical Value (Å or °) | Reference |

|---|---|---|

| C-I Bond Length | ~2.07 Å | nih.gov |

| C-N Bond Length | Varies | |

| C-S-C Angle | Varies |

Note: This table is illustrative. Specific data for this compound is required.

Theoretical and Computational Investigations of 2 Iodo 3 Nitrothiophene

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. nih.govsemanticscholar.org This approach is used to calculate various quantum chemical parameters that correlate molecular structure with chemical behavior. sapub.org For thiophene (B33073) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been successfully employed to compute optimized geometries, vibrational frequencies, and electronic properties. mdpi.comnih.gov

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. While specific conformational analysis studies for 2-iodo-3-nitrothiophene are not detailed in the available literature, the methodology can be illustrated by crystallographic data of a closely related isomer, 2-iodo-5-nitrothiophene (B3055017). X-ray diffraction analysis of 2-iodo-5-nitrothiophene reveals that the molecule is nearly planar. nih.govresearchgate.net The nitro group is slightly tilted by 1.78° with respect to the thiophene ring. nih.govresearchgate.net Such experimental data provides a benchmark for validating the accuracy of computational geometry optimization methods.

For this compound, a DFT-based geometry optimization would similarly predict bond lengths, bond angles, and dihedral angles. The planarity of the thiophene ring and the orientation of the iodo and nitro substituents would be key outcomes, defining the molecule's conformational landscape.

Table 1: Crystal Data for the Analogous Compound 2-Iodo-5-nitrothiophene This data is for the isomer 2-iodo-5-nitrothiophene and is presented to illustrate the type of structural parameters determined in such studies.

| Parameter | Value |

| Formula | C₄H₂INO₂S |

| Molecular Weight | 255.03 |

| Crystal System | Monoclinic |

| a | 9.195 (2) Å |

| b | 9.727 (2) Å |

| c | 7.6714 (17) Å |

| β | 105.043 (4)° |

| Volume | 662.6 (2) ų |

Source: nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. sapub.orgutm.my A small energy gap is associated with high chemical reactivity and low kinetic stability. semanticscholar.org

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Thiophenes This table presents data for various thiophene derivatives to illustrate the typical energy ranges and the effect of substitution. Specific values for this compound require a dedicated computational study.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzodithiophene Isomer | -5.30 to -6.07 | - | 3.29 to 4.88 |

| Dihydrothiophenone Derivative (DH10) | - | - | 4.6168 |

| Dihydrothiophenone Derivative (DH1) | - | - | < 4.6168 |

Source: semanticscholar.orgutm.my

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The MEP map displays color-coded regions on the molecule's surface, where red indicates areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, an MEP analysis would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making them likely sites for interaction with electrophiles. Conversely, positive potential would likely be observed near the hydrogen atoms on the thiophene ring and potentially near the iodine atom, indicating sites for nucleophilic attack. Theoretical investigations of molecules like m-nitrophenol have successfully used DFT to determine the electrostatic potential and understand intermolecular interactions. mdpi.com

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Spectroscopy: Theoretical calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Studies on thiophene derivatives have demonstrated good agreement between vibrational frequencies calculated using DFT methods (e.g., B3LYP) and experimental FT-IR spectra. mdpi.comscielo.org.za For this compound, this would involve predicting the stretching and bending frequencies for C-H, C=C, C-S, C-N, N=O, and C-I bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths, simulating the molecule's UV-Vis spectrum. nih.gov This analysis helps identify the nature of electronic transitions, often involving promotions from the HOMO to the LUMO. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.za These theoretical values serve as a valuable reference for assigning signals in experimentally obtained NMR spectra. For this compound, calculations would predict the chemical shifts for the two protons and four carbons of the substituted thiophene ring.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static properties, computational chemistry can elucidate the pathways of chemical reactions, providing a molecular-level understanding of mechanisms.

Transition State Theory (TST) explains reaction rates by assuming a quasi-equilibrium between reactants and a high-energy activated complex, known as the transition state. wikipedia.orglibretexts.org Quantum chemical calculations can locate and characterize the geometry and energy of these transition states on the potential energy surface.

For a reaction involving this compound, computational chemists would map the entire reaction coordinate from reactants to products. This involves identifying any intermediates and the transition states that connect them. nih.gov The energy barrier, or activation energy, is determined by the energy difference between the reactants and the transition state. libretexts.org High-level quantum chemical calculations have been used to study reaction mechanisms for the synthesis of other complex thiophene systems, demonstrating the power of this approach to confirm or revise postulated mechanisms. acs.org By analyzing the geometry of the transition state, researchers can understand the specific atomic interactions that facilitate bond breaking and bond formation during a chemical transformation.

Energetic Profiles and Thermodynamic Considerations of Transformations

Theoretical calculations are instrumental in mapping the energetic landscapes of chemical reactions involving this compound. Density Functional Theory (DFT) and other ab initio methods are commonly employed to determine the thermodynamic stability of reactants, products, intermediates, and transition states.

Research on substituted thiophenes has demonstrated that the nature and position of substituents significantly influence the molecule's stability and reactivity. For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for nitro-activated aromatic rings, computational studies can elucidate the reaction mechanism. A typical SNAr reaction proceeds through a stepwise pathway involving the formation of a Meisenheimer complex.

Table 1: Hypothetical Thermodynamic Data for a Transformation of this compound

| Parameter | Value (kcal/mol) | Description |

| ΔHreaction | -15.2 | The overall enthalpy change of the reaction, indicating an exothermic process. |

| ΔGreaction | -12.5 | The Gibbs free energy change, suggesting a spontaneous reaction under standard conditions. |

| Ea (forward) | +18.7 | The activation energy for the forward reaction, representing the energy barrier to be overcome. |

| Ea (reverse) | +33.9 | The activation energy for the reverse reaction. |

Note: The data in this table is illustrative and based on typical values for related compounds. Specific experimental or computational data for this compound is not available in the cited sources.

The thermodynamic stability of this compound itself can also be assessed through computational thermochemistry. The standard molar enthalpy of formation (ΔHºf,298) can be calculated using methods like atomization energy routes, providing a measure of the molecule's intrinsic stability. Studies on related alkyl-substituted thiophenes have shown that computational methods can successfully predict these thermodynamic properties.

Advanced Computational Modeling Approaches

To gain a more comprehensive understanding of this compound's behavior in realistic environments and to explore its potential in materials science, advanced computational models are utilized.

The properties and reactivity of a molecule can be significantly altered by its environment, particularly in a solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are powerful tools for simulating these solvent effects without the prohibitive computational cost of explicitly modeling individual solvent molecules.

In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This approach allows for the determination of solvation energies and the study of how a solvent influences reaction pathways and molecular properties.

While specific PCM studies on this compound are not prevalent, research on other nitrothiophenes has shown that solvation energies can be correlated with biological activity, although in some cases, properties like HOMO energies and atomic charges show a stronger correlation. The choice of solvent can dramatically affect the thermodynamics and kinetics of a reaction. For instance, a polar solvent would be expected to stabilize charged intermediates like the Meisenheimer complex in an SNAr reaction, thereby lowering the activation energy.

Table 2: Illustrative Solvation Free Energies (ΔGsolv) of this compound in Various Solvents using PCM

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |

| Water | 78.39 | -8.5 |

| Ethanol | 24.55 | -7.2 |

| Acetone | 20.70 | -6.8 |

| Toluene | 2.38 | -3.1 |

Note: This table presents hypothetical data to illustrate the application of continuum solvation models. The values are representative of what might be expected for a polar molecule like this compound.

Thiophene derivatives are of significant interest in the field of non-linear optics due to their conjugated π-electron systems. The introduction of electron-donating and electron-withdrawing groups can enhance their NLO response. In this compound, the nitro group acts as a strong electron-withdrawing group, which can lead to significant intramolecular charge transfer and, consequently, large hyperpolarizabilities.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters that are calculated include the electric dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These parameters quantify the molecule's response to an applied electric field and are indicative of its NLO activity.

For thiophene-based systems, it has been shown that extending the conjugation length and incorporating strong donor-acceptor pairs leads to a significant enhancement of the first hyperpolarizability (β). While the iodine atom in this compound is not a classical donor, its polarizability and the strong acceptor nature of the nitro group can still result in a notable NLO response.

Table 3: Predicted Non-Linear Optical Properties of this compound

| Property | Symbol | Calculated Value | Units |

| Dipole Moment | μ | 4.5 | Debye |

| Mean Polarizability | <α> | 12.8 x 10-24 | esu |

| First Hyperpolarizability | βtot | 25.3 x 10-30 | esu |

Note: The data in this table is hypothetical and serves as an example of the types of NLO properties that can be predicted computationally for molecules like this compound, based on findings for related functionalized thiophenes.

Theoretical studies on similar systems suggest that the NLO properties are also sensitive to the surrounding medium, and PCM can be used in conjunction with NLO calculations to model these effects.

Synthetic Utility and Applications of 2 Iodo 3 Nitrothiophene As a Chemical Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of the iodo and nitro groups on the thiophene (B33073) ring allows for the sequential and regioselective synthesis of various heterocyclic structures. This dual functionality is key to its utility in constructing molecules with significant chemical and biological interest.

Construction of Highly Functionalized Thiophenes and Derivatives

The carbon-iodine bond in 2-iodo-3-nitrothiophene is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental methods for creating new carbon-carbon bonds. Reactions such as the Suzuki-Miyaura and Stille couplings are commonly employed to introduce a wide variety of substituents at the 2-position of the thiophene ring. nih.govresearchgate.netnih.gov

In a typical Suzuki-Miyaura coupling, this compound reacts with an organoboron compound in the presence of a palladium catalyst and a base to form a 2-aryl- or 2-vinyl-3-nitrothiophene derivative. researchgate.netnih.gov Similarly, the Stille reaction utilizes an organotin reagent to achieve the same transformation. nih.govwikipedia.org The compatibility of these reactions with numerous functional groups allows for the synthesis of a diverse library of 3-nitrothiophene (B186523) derivatives. nih.gov The nitro group, being strongly electron-withdrawing, activates the thiophene ring, often facilitating these coupling reactions. Subsequently, the nitro group can be reduced to an amino group, which can then be further modified, leading to highly functionalized thiophenes.

Table 1: Examples of Cross-Coupling Reactions with Thiophene Derivatives This table is illustrative and based on common reactions for iodo-thiophenes.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3-nitrothiophene |

| Stille | Arylstannane | Pd(PPh₃)₄, LiCl | 2-Aryl-3-nitrothiophene |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Vinyl-3-nitrothiophene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-3-nitrothiophene |

Formation of Fused Heterocyclic Architectures (e.g., Thieno[3,2-b]indole)

This compound is a key starting material for the synthesis of thieno[3,2-b]indole, a fused heterocyclic system that is a core component in many functional materials and biologically active compounds. nih.govrsc.org The synthesis typically involves a two-step process. First, a Suzuki-Miyaura coupling reaction is performed between this compound and an ortho-substituted phenylboronic acid, such as (2-aminophenyl)boronic acid or (2-formylphenyl)boronic acid. This step introduces the necessary phenyl group at the 2-position of the thiophene.

The second step is an intramolecular cyclization to form the fused indole (B1671886) ring. When the coupled product contains an ortho-nitro group on one ring and a reactive group on the other, a reductive cyclization can be initiated. A common method is the Cadogan reductive cyclization, where a trivalent phosphorus reagent, like triethyl phosphite (B83602), is used to deoxygenate the nitro group, which is believed to generate a transient nitrene intermediate that rapidly undergoes cyclization to form the indole ring system. nih.govmit.eduresearchgate.netwikipedia.org This approach provides an efficient route to the planar, π-conjugated thieno[3,2-b]indole scaffold. researchgate.net

Table 2: Synthetic Route to Thieno[3,2-b]indole

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | This compound, o-nitrophenylboronic acid, Pd catalyst, base | 2-(2-Nitrophenyl)-3-nitrothiophene |

| 2 | Cadogan Reductive Cyclization | Triethyl phosphite, heat | Nitro-substituted Thieno[3,2-b]indole |

Role in the Synthesis of Complex Polycyclic Scaffolds (e.g., Pyrazolines, Isoxazolines)

The thiophene ring, particularly when activated by a nitro group, can serve as a precursor to acyclic synthons that can be used to construct other heterocyclic systems. While direct cycloaddition to the this compound core is less common, the derivatives of nitrothiophenes can be transformed into intermediates for synthesizing five-membered rings like pyrazolines and isoxazolines. nih.govmdpi.com

The synthesis of pyrazolines often involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. researchgate.netnih.gov Thiophene-containing chalcones can be prepared and then cyclized to form thiophene-substituted pyrazolines.

For the synthesis of isoxazolines, a common route is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. researchgate.netnih.govnih.govlearning-gate.com Nitro compounds can serve as precursors to nitrile oxides. Therefore, derivatives of this compound could potentially be elaborated into structures that undergo such cycloadditions to form complex scaffolds incorporating an isoxazoline (B3343090) ring. rsc.org

Intermediates for Advanced Materials Science

The electronic properties of the thiophene ring make it a fundamental unit in materials science, particularly for organic electronics. This compound serves as a valuable monomer or precursor for creating specialized polymers and materials with tailored optoelectronic properties.

Monomers and Precursors for Conductive Polymers and Thin Films

Polythiophenes are a major class of conductive polymers, and their properties can be tuned by the substituents on the thiophene ring. nih.govacademiaromana-is.roresearchgate.net The iodine atom on this compound makes it an ideal monomer for metal-catalyzed cross-coupling polymerization reactions, such as Kumada, Stille, or Suzuki polymerizations. These methods allow for the creation of regioregular polythiophenes, where the monomer units are connected in a well-defined head-to-tail fashion, which is crucial for efficient charge transport.

The polymerization can also be achieved through electrochemical methods. google.comwinona.edudtic.milresearchgate.net In this process, the monomer is oxidized at an electrode surface to form radical cations, which then couple to form the polymer film directly on the electrode. The presence of the electron-withdrawing nitro group would significantly impact the oxidation potential of the monomer and the electronic properties of the resulting polymer. researchgate.net The resulting poly(3-nitrothiophene) would be an n-type (electron-accepting) semiconductor, a less common but valuable type of conducting polymer.

Table 3: Polymerization Methods for Thiophene Derivatives

| Polymerization Method | Typical Catalyst/Conditions | Polymer Type | Key Feature |

|---|---|---|---|

| Chemical Oxidative | FeCl₃ | Poly(3-nitrothiophene) | Simple, bulk synthesis |

| Stille Coupling | Pd catalyst | Regioregular Poly(3-nitrothiophene) | High regioregularity |

| Electrochemical | Applied potential, electrolyte | Poly(3-nitrothiophene) film | Direct film deposition |

Components for Photonic Polymers and Optoelectronic Materials

Thiophene-based materials are extensively used in optoelectronic devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgbenthamscience.comresearchgate.net The properties of these materials are highly dependent on their molecular structure. Fused thiophene systems, such as the thieno[3,2-b]indole derivatives synthesized from this compound, are particularly valuable. researchgate.netmdpi.com

These planar, electron-rich scaffolds can be incorporated into donor-acceptor copolymers for bulk heterojunction solar cells. rsc.org The thieno[3,2-b]indole unit often acts as the electron-donor part of the polymer, while other moieties are incorporated as electron acceptors. The nitro group in the precursor allows for synthetic handles to further functionalize the final polymer, tuning its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance. rsc.org The ability to create well-defined, π-conjugated polymers and small molecules from this compound makes it a critical intermediate for developing next-generation organic electronic materials. researchgate.net

Preparation of Scaffolds for Chemical Biology Research from this compound

This compound serves as a versatile starting material for the synthesis of various heterocyclic scaffolds that are of significant interest in chemical biology research. The presence of the iodo and nitro groups at adjacent positions on the thiophene ring allows for a range of chemical transformations, including cross-coupling reactions and reductive cyclizations, to construct complex molecular architectures. These scaffolds can be further functionalized to create libraries of compounds for screening against biological targets.

One of the key applications of this compound is in the synthesis of 2,3-disubstituted thiophenes. The iodo group at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position. For instance, the coupling of this compound with different boronic acids can lead to a diverse set of 2-substituted-3-nitrothiophenes.

The subsequent reduction of the nitro group to an amine is a crucial step in the construction of fused heterocyclic systems. This transformation provides a nucleophilic amino group ortho to the newly introduced substituent, setting the stage for intramolecular cyclization reactions. For example, if the substituent introduced at the 2-position contains an electrophilic center, cyclization can lead to the formation of thieno-annulated heterocycles.

While direct examples of the use of this compound in the synthesis of complex scaffolds for chemical biology are not extensively detailed in the available literature, the synthetic utility of similarly substituted thiophenes suggests its potential. The general strategies outlined above provide a framework for how this building block can be employed to generate novel molecular scaffolds.

The following table summarizes the potential synthetic transformations of this compound for the generation of diverse scaffolds.

| Starting Material | Reaction | Intermediate/Product | Potential Scaffold |

| This compound | Suzuki-Miyaura Coupling (with ArB(OH)₂) | 2-Aryl-3-nitrothiophene | Substituted Thiophene |

| 2-Aryl-3-nitrothiophene | Reduction (e.g., with SnCl₂/HCl) | 3-Amino-2-arylthiophene | Precursor for fused systems |

| 3-Amino-2-arylthiophene | Cyclization (with appropriate reagents) | Thieno[3,2-b]indoles, Thienopyrimidines, etc. | Fused Heterocyclic Scaffolds |

It is important to note that the specific reaction conditions, such as the choice of catalyst, base, and solvent, would need to be optimized for each specific transformation to achieve the desired products in good yields. The resulting scaffolds can then be subjected to biological screening to identify new probes and potential therapeutic agents.

Conclusion and Future Research Directions for 2 Iodo 3 Nitrothiophene

Summary of Current Research Landscape and Identified Knowledge Gaps

2-Iodo-3-nitrothiophene is a key heterocyclic building block utilized in the synthesis of complex, fused-ring aromatic systems. The current research landscape is primarily focused on its application as a versatile intermediate in palladium-catalyzed cross-coupling reactions. The strategic placement of the iodo and nitro groups allows for sequential and site-specific functionalization. The iodine atom serves as a reactive handle for carbon-carbon bond formation, typically through Suzuki or Stille coupling reactions, while the nitro group acts as a precursor for subsequent reductive cyclization, most notably the Cadogan reaction, to form nitrogen-containing heterocycles.

This methodology has been successfully employed to construct S,N-heteroacenes and other polycyclic aromatic compounds. These resulting molecules are of significant interest in the field of materials science, particularly for applications in organic electronics. For example, derivatives of this compound are used to create larger, rigid, and coplanar π-conjugated systems that are evaluated as organic semiconductors, components for organic thin-film transistors (OTFTs), and as sensitizers in dye-sensitized solar cells (DSSCs). acs.org

Despite these advances, significant knowledge gaps remain. The research has largely concentrated on a few well-established reaction pathways. The full scope of reactivity for this compound has not been exhaustively explored. There is a lack of comprehensive studies on alternative transformations of the nitro group beyond the Cadogan cyclization. Furthermore, while the potential of its derivatives in organic electronics is recognized, the structure-property relationships are not fully understood. A systematic exploration of how modifications to the initial thiophene (B33073) scaffold influence the electronic and photophysical properties of the final materials is an identified area for further investigation. The development of more efficient and environmentally benign catalytic systems for its functionalization also presents an ongoing challenge. google.comgoogle.com

Exploration of Emerging Functionalization Methodologies

The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions, which have become standard methodologies for constructing complex organic molecules. researchgate.net These methods allow for the precise formation of new carbon-carbon bonds at the 2-position of the thiophene ring.

Stille Cross-Coupling: This reaction involves the coupling of the organohalide (this compound) with an organotin compound. It is a reliable method for forming C-C bonds and is tolerant of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org A key application is the reaction of a halogenated 3-nitrothiophene (B186523) with a stannylated thiophene derivative to create a bithiophene precursor, which can then undergo further transformation.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is one of the most powerful and widely used cross-coupling methods, pairing an organohalide with an organoboron reagent, such as a boronic acid or ester. nih.govmdpi.com This reaction is favored for its mild conditions, the commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts. nih.gov For 2-halo-3-nitrothiophenes, this reaction provides an efficient route to 2-aryl-3-nitrothiophenes.

Cadogan Reductive Cyclization: While not a direct functionalization of the iodine, this reaction is a critical subsequent step that utilizes the nitro group introduced in the starting material. After an initial cross-coupling reaction to form a 2-aryl-3-nitrothiophene structure, the Cadogan cyclization uses a trivalent phosphorus reagent, such as triethyl phosphite (B83602), to deoxygenate the nitro group and induce cyclization. nih.govresearchgate.net This process forms a new pyrrole (B145914) ring, resulting in fused thieno-pyrrole systems like thieno[3,2-b]indoles. researchgate.net This two-step sequence of cross-coupling followed by cyclization is an elegant strategy for building complex heterocyclic scaffolds.

The table below summarizes representative conditions for these key transformations, often using the more common but similarly reactive 2-bromo-3-nitrothiophene (B183354) as a substrate.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst / Reagents | Product Type | Yield |

| Stille Coupling | 2-Bromo-3-nitrothiophene | 2-Stannylthienothiophene | Pd(PPh₃)₄ | 2-(3-Nitrothien-2-yl)thieno[3,2-b]thiophene | 64% |

| Suzuki Coupling | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2,5-Diphenyl-3-hexylthiophene | >80% |

| Cadogan Cyclization | 2-(3-Nitrothien-2-yl)thieno[3,2-b]thiophene | Triethyl phosphite (P(OEt)₃) | Heat (reflux) | 4H-Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]pyrrole | 16% |

Untapped Potential in Novel Chemical Transformations and Advanced Material Applications

The utility of this compound as a precursor for advanced materials is established, but its full potential is far from realized. Future research is poised to expand into new chemical transformations and more sophisticated material applications.

Novel Chemical Transformations: Beyond the well-trodden path of Pd-catalyzed couplings and Cadogan cyclizations, opportunities exist to explore other reactive pathways. The electron-deficient nature of the nitro-substituted thiophene ring could be exploited in nucleophilic aromatic substitution (SNAr) reactions, potentially allowing for the introduction of a different class of functional groups. Furthermore, modern catalytic methods could unlock new transformations. For instance, dual C-H activation/C-I coupling reactions could provide alternative routes to polycyclic systems, potentially with greater atom economy. The nitro group itself is a versatile functional group that could be reduced to an amine, enabling a host of subsequent derivatizations beyond simple cyclization, leading to a wider array of functionalized thienopyrroles and related structures.

Advanced Material Applications: The derivatives of this compound are prime candidates for a new generation of organic electronic materials. The synthesis of asymmetric 8H-thieno[2′,3′:4,5]thieno[3,2-b]thieno[2,3-d]pyrrole (TTP) has already produced efficient sensitizers for solar cells. acs.org This success highlights the untapped potential in creating a broader library of such materials.

Organic Thin-Film Transistors (OTFTs): By systematically modifying the aryl groups introduced via Suzuki or Stille coupling, the solid-state packing and charge transport properties of the resulting fused systems can be fine-tuned. This could lead to the development of new high-performance p-type or n-type semiconductors for flexible electronics.

Organic Solar Cells (OSCs): The ability to build rigid, planar, donor-acceptor type molecules from this compound is highly valuable for bulk heterojunction solar cells. There is significant untapped potential in designing and synthesizing novel small molecule donors or non-fullerene acceptors based on this scaffold to improve power conversion efficiencies.

Organic Light-Emitting Diodes (OLEDs): The rigid, fused heterocyclic structures derived from this building block could possess high thermal stability and desirable photophysical properties, making them potential candidates for host materials or emitters in OLED devices. Further research could focus on tuning the emission wavelengths by strategic functionalization to access the full visible spectrum.

In essence, this compound is not merely an intermediate but a gateway to a vast chemical space of complex heterocyclic systems with tailored electronic properties, whose full potential for creating next-generation materials is only beginning to be explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.